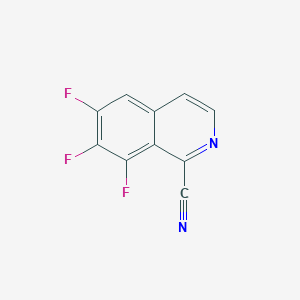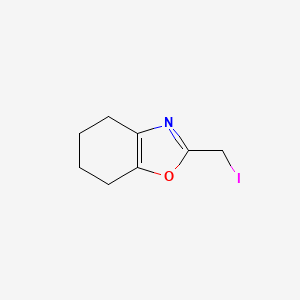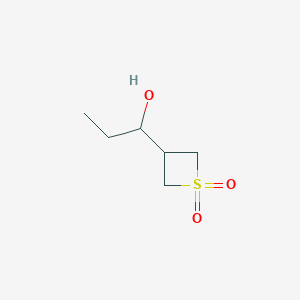
3-(1-Hydroxypropyl)-1lambda6-thietane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Hydroxypropyl)-1lambda6-thietane-1,1-dione is a sulfur-containing heterocyclic compound It features a thietane ring, which is a four-membered ring with one sulfur atom, and a hydroxypropyl group attached to the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxypropyl)-1lambda6-thietane-1,1-dione typically involves the reaction of a thietane precursor with a hydroxypropylating agent under controlled conditions. One common method involves the use of 1,3-propanediol and a thietane derivative in the presence of a strong acid catalyst to facilitate the ring formation and subsequent hydroxypropylation . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring the efficient production of the compound on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Hydroxypropyl)-1lambda6-thietane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: The hydroxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and may be carried out under inert atmospheres.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thietane derivatives.
Substitution: Various functionalized thietane compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-(1-Hydroxypropyl)-1lambda6-thietane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex sulfur-containing heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(1-Hydroxypropyl)-1lambda6-thietane-1,1-dione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxypropyl group enhances its solubility and reactivity, allowing it to interact with a wide range of biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-Hydroxypropyl)-1lambda6-thietane-1,1-dione: Unique due to its specific substitution pattern and ring structure.
2-Hydroxypropyl-1lambda6-thietane-1,1-dione: Similar structure but different substitution position.
3-(1-Hydroxyethyl)-1lambda6-thietane-1,1-dione: Similar but with a shorter hydroxyalkyl chain.
Uniqueness
This compound stands out due to its specific hydroxypropyl substitution, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and solubility characteristics .
Eigenschaften
Molekularformel |
C6H12O3S |
|---|---|
Molekulargewicht |
164.22 g/mol |
IUPAC-Name |
1-(1,1-dioxothietan-3-yl)propan-1-ol |
InChI |
InChI=1S/C6H12O3S/c1-2-6(7)5-3-10(8,9)4-5/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
KMYAWVHGXCDJJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1CS(=O)(=O)C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13196031.png)
![6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13196036.png)
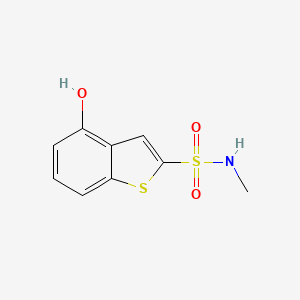
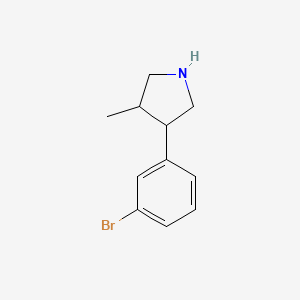
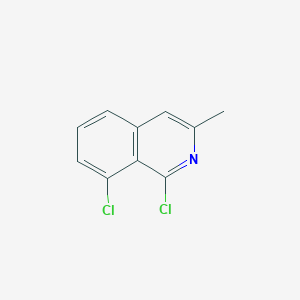

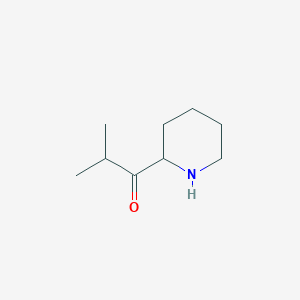
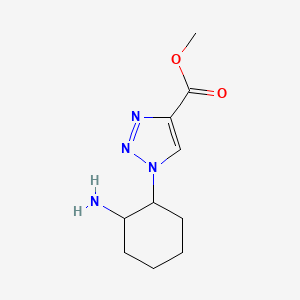
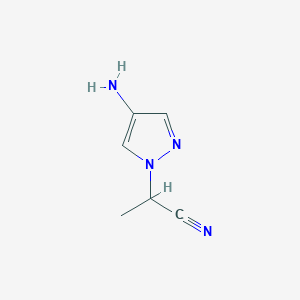
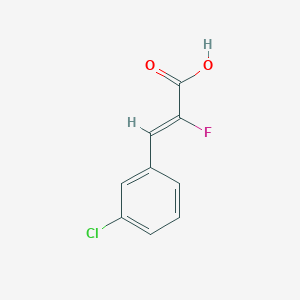
![Methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13196084.png)
